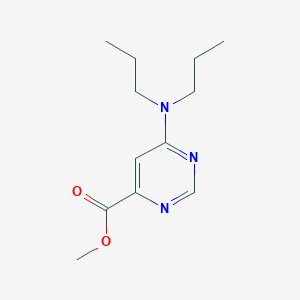

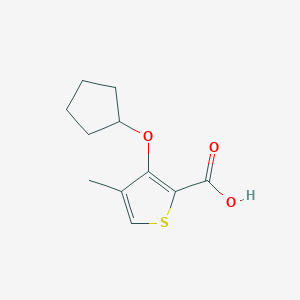

3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid

説明

3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid (CMC-2) is an organic compound derived from thiophene, a heterocyclic aromatic compound containing a sulfur atom in its ring structure. CMC-2 is a valuable intermediate in the synthesis of a variety of important organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a starting material in the synthesis of thiophene derivatives, which possess interesting biological activities and are used in many research areas, such as biochemistry, pharmacology, and material science.

科学的研究の応用

Synthesis and Chemical Reactivity

- A study by Corral and Lissavetzky (1984) outlines a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, demonstrating the versatility of thiophene derivatives in synthesizing complex thiophene-based structures Corral & Lissavetzky, 1984.

Potential Biological Applications

- Lange et al. (1985) explored the synthesis of 4-carboxy-2-thiabicyclo[3.2.0]heptan-6-ones via 3-carboxy-2,3-dihydrothiophenes, highlighting their interest as potential β-lactamase inhibitors, indicating the pharmaceutical relevance of thiophene derivatives Lange, Savard, Viswanatha, & Dmitrienko, 1985.

Advanced Materials and Sensor Applications

- The work by Kim, Chen, Gong, and Osada (1999) on water-soluble polythiophene carboxylic acids investigates their solution properties, which could be relevant for developing novel materials with specific ion-responsive or pH-responsive properties Kim, Chen, Gong, & Osada, 1999.

Synthesis of Constrained Amino Acids and Peptides

- Horwell, Nichols, Ratcliffe, and Roberts (1994) designed and synthesized novel 3,4-fused tryptophan analogues for use in peptide/peptoid conformation elucidation studies, illustrating the application of thiophene derivatives in synthesizing conformationally constrained amino acids Horwell, Nichols, Ratcliffe, & Roberts, 1994.

Fluorescent Sensors for Protein Detection

- A terthiophene carboxylic derivative was synthesized by Hu, Xia, and Elioff (2016) and investigated as a fluorescent biosensor for protein analysis, showcasing the potential of thiophene derivatives in bioanalytical applications Hu, Xia, & Elioff, 2016.

作用機序

Target of Action

The primary target of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is the enzyme known as Phosphodiesterase-4 . This enzyme is predominantly found in pro-inflammatory and immune cells .

Mode of Action

3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid acts as a selective inhibitor of Phosphodiesterase-4 . It shows high selectivity for cAMP-specific Phosphodiesterase-4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for Phosphodiesterase-4D than for Phosphodiesterase-4A, -B or -C .

Biochemical Pathways

The compound affects the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D pathway . By inhibiting this enzyme, it suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of certain diseases .

Pharmacokinetics

It is known to be orally active

Result of Action

The inhibition of Phosphodiesterase-4 by 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid results in the suppression of pro-inflammatory and immune cell activity . This can lead to potent anti-inflammatory effects, both in vitro and in vivo .

Action Environment

It is known that many drugs can be affected by factors such as temperature, light, and humidity

特性

IUPAC Name |

3-cyclopentyloxy-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJORTXUEUFCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1OC2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

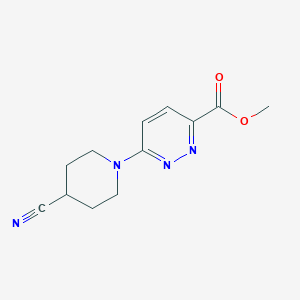

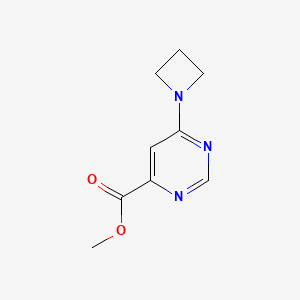

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

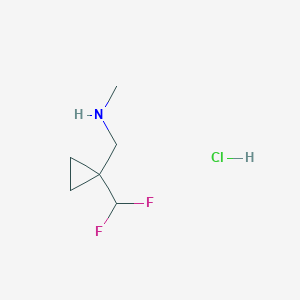

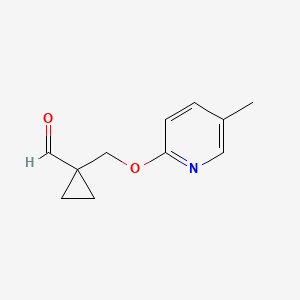

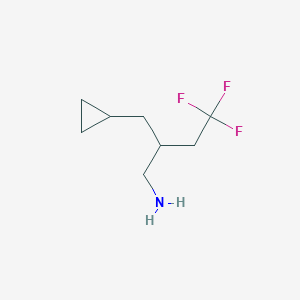

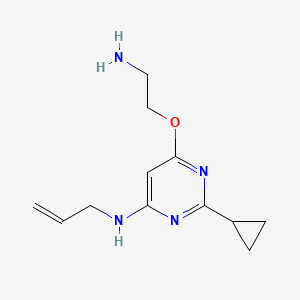

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1480380.png)

![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)

![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)

![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)